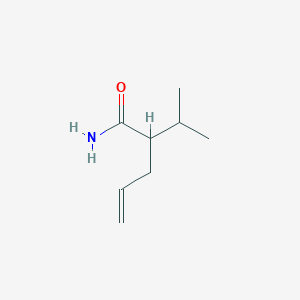

Allylisopropylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLFAQOKAHXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952350 | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-78-5 | |

| Record name | 2-(1-Methylethyl)-4-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylisopropylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Allylisopropylacetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Allylisopropylacetamide (AIA) is a potent porphyrogenic agent extensively utilized in preclinical research to model the pathobiology of acute intermittent porphyria (AIP). This technical guide provides a comprehensive examination of the molecular mechanisms by which AIA disrupts heme homeostasis. We will delve into its primary mode of action: the suicide inactivation of cytochrome P450 enzymes, the subsequent depletion of the hepatic heme pool, and the consequential derepression and massive induction of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in heme biosynthesis. This guide will further provide detailed experimental protocols for the assessment of key biochemical markers associated with AIA-induced porphyria, offering a practical resource for researchers in the fields of toxicology, pharmacology, and drug metabolism.

Introduction: The Significance of this compound in Heme Regulation Research

This compound, a simple branched-chain amide, has for decades been an invaluable tool in the study of heme biosynthesis and its dysregulation.[1] Its ability to reliably and robustly induce a biochemical state mimicking acute hepatic porphyrias in animal models has provided profound insights into the intricate feedback mechanisms governing the heme synthesis pathway.[2] Understanding the precise mechanism of action of AIA is not only crucial for its application as a research tool but also provides a framework for evaluating the porphyrogenic potential of novel chemical entities. The core of AIA's activity lies in its dual ability to catalytically destroy a vital hemoprotein and, as a direct consequence, unleash the synthesis of the very pathway it disrupts.

Core Mechanism of Action: A Two-Act Tragedy for Heme Homeostasis

The action of this compound unfolds in a sequential and interconnected manner, beginning with the metabolism of the compound itself and culminating in the rampant overproduction of porphyrin precursors.

Act I: Suicide Inactivation of Cytochrome P450

The initial and pivotal event in the mechanism of AIA is its interaction with the cytochrome P450 (CYP450) enzyme system in the liver.[3] These hemoproteins are central to the phase I metabolism of a vast array of xenobiotics.[4][5]

-

Metabolic Activation: AIA is not directly toxic to the heme pathway. Instead, it acts as a "suicide inhibitor," meaning it requires metabolic activation by the very enzyme it will destroy.[1][3] The CYP450 system, in its attempt to detoxify AIA, oxidizes the terminal allyl group of the molecule.[6]

-

Formation of a Reactive Intermediate: This oxidation process generates a highly reactive epoxide intermediate.[6] This unstable metabolite is the true culprit in the destruction of CYP450.

-

Heme Alkylation: The AIA epoxide, now a potent electrophile, does not detach from the active site of the CYP450 enzyme. Instead, it covalently binds to one of the nitrogen atoms of the enzyme's prosthetic heme group.[7] This process, known as N-alkylation, forms an abnormal, stable adduct between the AIA metabolite and the protoporphyrin IX ring of heme.[7]

-

Irreversible Inactivation: The formation of this covalent adduct irreversibly inactivates the CYP450 enzyme. The alkylated heme is no longer capable of its normal function in oxygen activation and is eventually degraded.[7][8] This leads to a measurable loss of hepatic CYP450 content.[2][9]

The following diagram illustrates the suicide inactivation of Cytochrome P450 by this compound.

Caption: Suicide Inactivation of CYP450 by AIA.

Act II: Derepression and Induction of ALA Synthase

The destruction of hepatic heme sets the stage for the second, and pathologically more significant, phase of AIA's action: the massive upregulation of the heme biosynthesis pathway.

-

Heme Pool Depletion: The continuous inactivation of CYP450 enzymes leads to a significant depletion of the "free" or "regulatory" heme pool within the hepatocyte.[9]

-

Release of Negative Feedback: In normal physiological conditions, heme exerts negative feedback control on the synthesis of δ-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme of the heme synthesis pathway.[10][11] Heme can inhibit the transcription of the ALAS1 gene, decrease the stability of its mRNA, and block the translocation of the newly synthesized ALAS protein from the cytosol into the mitochondria, where it is active.[12]

-

ALAS Induction: With the depletion of the regulatory heme pool, this negative feedback is lifted. The synthesis of ALAS is dramatically derepressed, leading to a profound increase in the enzyme's activity.[9][13] This induction is dose-dependent, with higher doses of AIA causing a more substantial increase in ALAS activity.[9]

-

Accumulation of Porphyrin Precursors: The surge in ALAS activity leads to a massive overproduction of its product, δ-aminolevulinic acid (ALA).[11] While the subsequent enzymes in the pathway may also see some induction, they are unable to cope with the sheer volume of ALA being produced. This results in the accumulation and excretion of large quantities of ALA and the next intermediate, porphobilinogen (PBG), the biochemical hallmarks of an acute porphyric attack.

The following diagram illustrates the heme synthesis pathway and the impact of this compound.

Caption: Heme Synthesis Pathway and AIA's Impact.

Quantitative Effects of this compound

The biochemical consequences of AIA administration are both dose- and time-dependent. The following table summarizes representative data on the effects of AIA on key hepatic parameters in a rat model.

| Parameter | Treatment Group | Time Point | Change from Control |

| Hepatic ALA Synthase Activity | AIA (200 mg/kg, i.p.) | 24 hours | ~10-15 fold increase |

| AIA (400 mg/kg, i.p.) | 24 hours | >20 fold increase | |

| Hepatic Cytochrome P450 Content | AIA (100 mg/kg, i.p.) | 24 hours | ~30-40% decrease |

| AIA (400 mg/kg, i.p.) | 24 hours | ~60-70% decrease | |

| Urinary ALA Excretion | AIA (400 mg/kg, i.p.) | 24 hours | Significant increase |

| Urinary PBG Excretion | AIA (400 mg/kg, i.p.) | 24 hours | Significant increase |

Note: These values are approximate and can vary based on the specific experimental conditions, including animal strain, age, and sex.[2][9]

Key Experimental Protocols

To study the effects of this compound, several key assays are routinely employed. The following provides an overview of the methodologies for measuring ALA synthase activity and porphyrin accumulation.

Measurement of δ-Aminolevulinic Acid (ALA) Synthase Activity

The activity of ALAS is the most direct measure of AIA's primary downstream effect. A common method is a colorimetric assay based on the formation of a pyrrole derivative.[10][14]

Principle: ALA produced by the enzyme is condensed with acetylacetone to form a pyrrole, which then reacts with Ehrlich's reagent to produce a colored compound that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Tissue Homogenization:

-

Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The supernatant, containing mitochondria and cytosol, is used for the assay.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the liver homogenate with a reaction mixture containing:

-

Glycine (substrate)

-

Succinyl-CoA (substrate) - can be generated in situ from succinate and coenzyme A.

-

Pyridoxal 5'-phosphate (cofactor)

-

EDTA

-

A buffer to maintain pH (e.g., Tris-HCl, pH 7.4)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

-

-

Pyrrole Formation and Detection:

-

Centrifuge the stopped reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add acetylacetone and heat the mixture (e.g., 100°C for 15 minutes) to convert ALA to a pyrrole derivative.

-

Cool the samples to room temperature.

-

Add modified Ehrlich's reagent (containing p-dimethylaminobenzaldehyde).

-

Measure the absorbance at 553 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ALA.

-

Calculate the ALAS activity in the samples based on the standard curve, typically expressed as nmol of ALA formed per milligram of protein per hour.

-

Quantification of Porphyrin Accumulation by HPLC

High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying the accumulation of porphyrin precursors and intermediates in urine or liver tissue following AIA administration.[15][16][17][18][19]

Principle: Porphyrins are fluorescent molecules. After extraction from the biological matrix, they can be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.

Step-by-Step Methodology:

-

Sample Preparation (Liver Tissue):

-

Homogenize a weighed portion of the liver in an acidic extraction solvent (e.g., acetone/concentrated HCl).[18]

-

Centrifuge to pellet the tissue debris.

-

Neutralize the supernatant containing the extracted porphyrins with a base (e.g., sodium acetate).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the porphyrins being separated.

-

Detection: Fluorescence detector with excitation wavelength around 400-405 nm and emission wavelength around 620-630 nm.

-

Injection: Inject the prepared sample extract onto the HPLC system.

-

-

Quantification:

-

Run a set of porphyrin standards (e.g., uroporphyrin, coproporphyrin, protoporphyrin) to determine their retention times and generate standard curves.

-

Identify and quantify the porphyrins in the samples by comparing their retention times and peak areas to the standards.

-

Results are typically expressed as nmol of porphyrin per gram of tissue.

-

Conclusion

This compound serves as a quintessential example of a mechanism-based inactivator whose downstream consequences profoundly impact a critical metabolic pathway. Its ability to induce a state of experimental porphyria through the suicide inactivation of CYP450 and subsequent derepression of ALAS has been instrumental in shaping our understanding of heme biosynthesis regulation. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate details of this process and to assess the porphyrogenic potential of other xenobiotics. A thorough comprehension of the mechanism of action of AIA is, therefore, an essential component of the toolkit for any scientist working in the realm of drug metabolism, toxicology, and related biomedical disciplines.

References

-

Bergonia, H. A., Franklin, M. R., Kushner, J. P., & Phillips, J. D. (2015). A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues. Clinical Biochemistry, 48(12), 788-795. [Link]

-

De Matteis, F., & Gibbs, A. H. (1980). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Acta Biologica et Medica Germanica, 39(1), 107-112. [Link]

-

Eagle Biosciences. (n.d.). Porphyrins HPLC Assay. Retrieved from [Link]

-

HSC Cores - BookStack. (2023). ALAS Activity Assay. Retrieved from [Link]

-

Klinger, W., & Müller, D. (1981). Liver Damage in Rats by this compound (AIA), an Inducer of Delta-Aminolevulinic Acid Synthetase (ALAS). Acta Pharmacologica et Toxicologica, 48(5), 404-408. [Link]

- Marks, G. S., Follows, S. B., Zelt, D. T., & Cole, S. P. (1983). Patterns of porphyrin accumulation in response to chemicals in chick embryo liver cells. Canadian Journal of Physiology and Pharmacology, 61(6), 546-553.

-

Ortiz de Montellano, P. R., & Mico, B. A. (1981). Destruction of cytochrome P-450 by this compound is a suicidal process. Archives of Biochemistry and Biophysics, 206(1), 43-50. [Link]

-

Ortiz de Montellano, P. R., Stearns, R. A., & Langry, K. C. (1984). The this compound and novonal prosthetic heme adducts. Molecular Pharmacology, 25(2), 310-317. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC Methods for Analysis of Porphyrins in Biological Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the heme biosynthetic pathway. Heme synthesis... Retrieved from [Link]

- Sassa, S., & Kappas, A. (1977). Steroid induction of delta-aminolevulinic acid synthase and porphyrins in liver. Structure-activity studies and the permissive effects of hormones on the induction process. The Journal of Biological Chemistry, 252(7), 2428–2436.

- Schacter, B. A., Marver, H. S., & Meyer, U. A. (1973). Heme and hemeprotein catabolism during stimulation of microsomal lipid peroxidation. Biochimica et Biophysica Acta (BBA) - General Subjects, 297(1), 221-230.

-

Tse, J., & Wacher, V. J. (2010). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and. Xenobiotica, 40(11), 753-762. [Link]

-

Wikipedia. (n.d.). Aminolevulinic acid synthase. Retrieved from [Link]

- Woods, J. S. (1974). Studies on the porphyrogenic action of 2-allyl-2-isopropylacetamide. I. The role of cytochrome P-450 in the conversion of 2-allyl-2-isopropylacetamide to a porphyrinogenic metabolite. Molecular Pharmacology, 10(3), 389-397.

-

Yamamoto, M., Hayashi, N., & Kikuchi, G. (1980). The half-life of S-aminolevulinate (ALA) synthase in the liver mitochondria of allylisopropyl acetamide-treated rats was estimat. Biochemical and Biophysical Research Communications, 94(1), 255-261. [Link]

-

Zuyderhoudt, F. M., de Jong, Y., & van Gool, J. (1981). Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound. Biochimica et Biophysica Acta (BBA) - General Subjects, 676(2), 225-231. [Link]

Sources

- 1. This compound CAS#: 299-78-5 [m.chemicalbook.com]

- 2. Liver damage in rats by this compound (AIA), an inducer of delta-aminolevulinic acid synthetase (ALAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Destruction of cytochrome P-450 by this compound is a suicidal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound and novonal prosthetic heme adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of multiple hepatic cytochrome P-450 isozymes in rats by this compound: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of ALA synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eaglebio.com [eaglebio.com]

- 16. researchgate.net [researchgate.net]

- 17. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of porphyrogenicity of drugs and chemicals in selected hepatic cell culture models through a fluorescence‐based screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-propan-2-ylpent-4-enamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-propan-2-ylpent-4-enamide, a compound of interest for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is sparse, this document synthesizes data from structurally related compounds and fundamental chemical principles to present a robust profile.

Molecular Structure and Physicochemical Properties

2-propan-2-ylpent-4-enamide, also systematically named N-(tert-butyl)pent-4-enamide, possesses a unique combination of a sterically hindering tert-butyl group and a reactive terminal alkene. This structure imparts specific solubility, reactivity, and metabolic characteristics that are of interest in medicinal chemistry.

The core structure consists of a five-carbon chain with a terminal double bond (pent-4-enamide) and a tert-butyl group attached to the amide nitrogen.

Table 1: Predicted Physicochemical Properties of 2-propan-2-ylpent-4-enamide

| Property | Value | Source/Method |

| Molecular Formula | C9H17NO | - |

| Molecular Weight | 155.24 g/mol | - |

| IUPAC Name | N-tert-butylpent-4-enamide | - |

| CAS Number | Not available | - |

| Predicted XLogP3 | 2.2 | Cheminformatics Prediction |

| Predicted Boiling Point | 235.5 ± 23.0 °C | Cheminformatics Prediction |

| Predicted Density | 0.887 ± 0.06 g/cm³ | Cheminformatics Prediction |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

These predicted properties suggest a molecule with moderate lipophilicity and a relatively high boiling point for its size, consistent with an amide functional group. The presence of both a hydrogen bond donor and acceptor influences its solubility and interaction with biological targets.

Synthesis of 2-propan-2-ylpent-4-enamide

A plausible and efficient synthesis of 2-propan-2-ylpent-4-enamide involves the amidation of an activated carboxylic acid derivative, such as an acyl chloride, with tert-butylamine. This standard organic transformation is known for its high yields and reliability.

Synthetic Scheme

Caption: Proposed synthesis of 2-propan-2-ylpent-4-enamide.

Detailed Experimental Protocol

Materials:

-

Pent-4-enoyl chloride

-

tert-Butylamine

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.1 equivalents) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.2 equivalents) to the stirred solution. Subsequently, add a solution of pent-4-enoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-propan-2-ylpent-4-enamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for this type of reaction are typically in the range of 80-95%.

Spectroscopic Characterization

The structural features of 2-propan-2-ylpent-4-enamide give rise to a predictable spectroscopic signature.

Table 2: Predicted Spectroscopic Data for 2-propan-2-ylpent-4-enamide

| Technique | Expected Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ 5.8 (m, 1H, -CH=CH₂), δ 5.0 (m, 2H, -CH=CH₂), δ 2.2 (m, 2H, -CH₂-C=O), δ 2.1 (m, 2H, -CH₂-CH=), δ 1.3 (s, 9H, -C(CH₃)₃), δ 5.4 (br s, 1H, -NH-) | Characteristic peaks for the terminal alkene, the tert-butyl group, and the amide proton. |

| ¹³C NMR | δ 172 (C=O), δ 137 (-CH=), δ 115 (=CH₂), δ 40 (-C(CH₃)₃), δ 35 (-CH₂-C=O), δ 29 (-CH₂-CH=), δ 28 (-C(CH₃)₃) | Key signals for the amide carbonyl, alkene carbons, and the tert-butyl group. |

| IR (cm⁻¹) | 3300 (N-H stretch), 3080 (alkene C-H stretch), 2970 (alkane C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 910 (alkene C-H bend) | Diagnostic peaks for the amide and terminal alkene functional groups. |

| Mass Spec (EI) | m/z 155 (M⁺), 100 ([M - C₄H₉]⁺), 57 ([C₄H₉]⁺) | Molecular ion peak and characteristic fragmentation pattern. |

Chemical Reactivity and Potential Applications

The dual functionality of the terminal alkene and the amide group in 2-propan-2-ylpent-4-enamide opens up avenues for a variety of chemical transformations and potential applications, particularly in drug discovery and materials science.

Reactivity of the Alkene Group

The terminal double bond is susceptible to a range of electrophilic additions and other transformations, allowing for further functionalization of the molecule.

Caption: Potential reactions at the terminal alkene.

Role in Drug Development

Amide-containing molecules are prevalent in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds. The pent-4-enamide scaffold, in particular, has been explored in various contexts. For instance, derivatives of N-(2-aminophenyl)-prop-2-enamide have been investigated as potential anticancer agents.[1] The introduction of a tert-butyl group can modulate pharmacokinetic properties by increasing lipophilicity and providing steric hindrance to enzymatic degradation.

The terminal alkene can also serve as a handle for bioconjugation or as a reactive moiety for covalent inhibition of biological targets, a strategy of growing interest in drug design.

Insights from Related Structures

While data on 2-propan-2-ylpent-4-enamide is not directly available, PubChem contains entries for structurally similar compounds. For example, (2S)-N-carbamoyl-2-propan-2-ylpent-4-enamide is a related structure, though the electronic properties of the amide are altered by the carbamoyl group.[2] The synthesis and properties of other pent-4-enamide derivatives, such as N-butyl-2-ethylpent-4-enamide[3] and N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide[4], provide further context for the expected behavior of the target molecule.

Conclusion

2-propan-2-ylpent-4-enamide represents a versatile chemical entity with potential for a wide range of applications, from fundamental organic synthesis to the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, built upon established chemical principles and data from analogous structures. Further empirical investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76961142, (2S)-N-carbamoyl-2-propan-2-ylpent-4-enamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13380365, N-butyl-2-ethylpent-4-enamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2223328, N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide. Retrieved from [Link].

- N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. (2020). Google Patents.

Sources

- 1. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 2. (2S)-N-carbamoyl-2-propan-2-ylpent-4-enamide | C9H16N2O2 | CID 76961142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-butyl-2-ethylpent-4-enamide | C11H21NO | CID 13380365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-tert-butyl-2-phenyl-2-(prop-2-en-1-yl)pent-4-enamide | C18H25NO | CID 2223328 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Suicide Inactivation of Cytochrome P450 by Allylisopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism-based inactivation of Cytochrome P450 (CYP450) enzymes by the model compound allylisopropylacetamide (AIA). It details the molecular mechanisms, outlines field-proven experimental protocols for its study, and discusses the significance of this process in toxicology and drug development.

Introduction: The Concept of Suicide Inactivation

Mechanism-based inhibition, often termed "suicide inactivation," is a critical concept in drug metabolism.[1] It occurs when a CYP450 enzyme metabolizes a substrate, generating a reactive metabolite that does not diffuse from the active site. Instead, this intermediate chemically modifies and irreversibly inactivates the enzyme.[1][2] This process is time- and NADPH-dependent, requiring enzymatic turnover to proceed, and results in a long-lasting loss of enzyme function as new protein synthesis is required for recovery.[3][4]

This compound (AIA), a sedative-hypnotic agent, is a classic model compound for studying this phenomenon. Its metabolism by CYP450 leads to the destruction of the enzyme, providing a well-characterized system for investigating the molecular events of suicide inactivation.[5] This process has significant implications, as irreversible inhibition can lead to potent drug-drug interactions and, in some cases, trigger autoimmune responses.[1]

Part 1: The Molecular Mechanism of AIA-Mediated Inactivation

The inactivation of CYP450 by AIA is a multi-step process that begins with the enzymatic bioactivation of the parent compound and culminates in the covalent modification of the enzyme's prosthetic heme group.

Step 1: Bioactivation of AIA

The process is initiated by the CYP450 catalytic cycle. The enzyme, in the presence of NADPH and molecular oxygen, hydroxylates the terminal olefinic carbon of AIA's allyl group. This is a typical monooxygenase reaction catalyzed by P450 enzymes.[6]

Step 2: Formation of a Reactive Intermediate

The hydroxylated AIA is not the species that inactivates the enzyme. Instead, the enzyme performs a second oxidation, converting the hydroxylated terminal carbon into a highly reactive species, likely an epoxide or a related activated oxygen intermediate.[7]

Step 3: Covalent Adduct Formation

This reactive intermediate is positioned perfectly within the active site to attack the enzyme's own protoporphyrin IX heme cofactor.[8][9] The metabolite forms a covalent bond with one of the nitrogen atoms of the porphyrin macrocycle.[7] This event creates an N-alkylated protoporphyrin IX derivative, sometimes referred to as a "green pigment" due to its color.[7][10] This covalent modification permanently alters the heme structure, rendering it catalytically incompetent.[7]

The following diagram illustrates the sequential mechanism of inactivation.

Involvement of Specific CYP450 Isoforms

While several CYP450 isoforms can metabolize AIA, the inactivation is most prominently associated with the CYP2C and CYP3A subfamilies.[11][12][13] CYP3A4, being the most abundant P450 in the human liver, is a particularly important target, and its inactivation has significant clinical implications for drug metabolism.[4][14][15]

Part 2: Experimental Methodologies for Studying AIA Inactivation

Investigating AIA-mediated suicide inactivation requires a robust set of in vitro experimental protocols. These methods are designed to prepare the necessary biological components, conduct the inactivation reaction under controlled conditions, and quantify the extent of enzyme loss and adduct formation.

The general workflow for these experiments is depicted below.

Protocol 1: In Vitro Time-Dependent Inactivation Assay

This protocol is foundational for determining the kinetic parameters of inactivation, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).

A. Materials and Reagents

-

Enzyme Source: Human Liver Microsomes (HLMs) or recombinant CYP450 enzymes.[16]

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[16]

-

Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or NADPH.[17]

-

Inhibitor: this compound (AIA) stock solution in a suitable solvent (e.g., methanol).

-

Probe Substrate: A substrate specific for the CYP isoform being studied (e.g., testosterone for CYP3A4, diclofenac for CYP2C9).[12][16]

-

Quenching Solution: Acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.

B. Step-by-Step Methodology

-

Primary Incubation (Inactivation):

-

Prepare a series of tubes containing the enzyme source (e.g., 0.2 µM P450 in HLMs), buffer, and varying concentrations of AIA.[16] Include a vehicle control (0% inactivation) without AIA.

-

Pre-warm the tubes at 37°C for 5 minutes.

-

Initiate the inactivation reaction by adding the NADPH-regenerating system.

-

At designated time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot from each tube.

-

-

Secondary Incubation (Measure Residual Activity):

-

Immediately dilute the aliquot from the primary incubation into a new set of tubes containing the probe substrate and the NADPH-regenerating system. This dilution effectively stops the inactivation by AIA while allowing the remaining active enzyme to metabolize the probe substrate.

-

Incubate for a short, fixed period (e.g., 10-15 minutes) in the linear range of metabolite formation.[16]

-

-

Quenching and Analysis:

-

Stop the secondary reaction by adding cold quenching solution.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

For each AIA concentration, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the AIA concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.[18]

-

| Parameter | Description | Typical Units |

| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | min-1 |

| KI | Inhibitor concentration at half-maximal inactivation rate. | µM |

| kobs | Observed pseudo-first-order rate of inactivation at a given [I]. | min-1 |

| [I] | Concentration of the inactivator (AIA). | µM |

Protocol 2: Quantification of N-Alkylated Heme via Pyridine Hemochrome Assay

This spectrophotometric method directly quantifies the heme that has been covalently modified by the AIA metabolite. It relies on the characteristic spectrum of the pyridine-ligated reduced heme (hemochrome).[19]

A. Materials and Reagents

-

Microsomal sample from an inactivation experiment (as in Protocol 1, after incubation with AIA and NADPH).

-

Solution I: A mixture of pyridine and NaOH. A common formulation is 2/5 volume pyridine, 2/5 volume 0.5 M NaOH, diluted to the final volume with water.[20]

-

Reducing Agent: Sodium dithionite (freshly prepared).[21]

-

Oxidizing Agent: Potassium ferricyanide.[21]

B. Step-by-Step Methodology

-

Sample Preparation:

-

Place the microsomal sample (containing both native and N-alkylated heme) into a cuvette.

-

Add Solution I and mix thoroughly. This denatures the protein and allows pyridine to access the heme iron.

-

Add a small amount of potassium ferricyanide to ensure all heme is in the oxidized Fe(III) state.

-

-

Spectral Measurement:

-

Split the sample into two cuvettes.

-

Record the oxidized spectrum (baseline) from 500-600 nm.[20]

-

To the sample cuvette, add a few grains of solid sodium dithionite to reduce the heme iron to the Fe(II) state.[21] The solution should turn reddish.

-

Immediately record the reduced spectrum. The difference between the reduced and oxidized spectra yields the characteristic pyridine hemochrome spectrum.[20]

-

-

Quantification:

-

The concentration of the N-alkylated protoporphyrin IX can be determined by the loss of the characteristic Soret peak of the reduced P450-CO complex (at 450 nm), which is a standard method to quantify total P450.[22]

-

Alternatively, the specific N-alkylated heme adduct can be extracted and quantified, though this is a more complex procedure. The pyridine hemochrome assay is more often used to measure total heme content.[19][23] A modified version can distinguish different heme types.[24]

-

| Heme State | Characteristic Peak (α-band) | Molar Extinction Coefficient (ε) |

| Reduced Pyridine Hemochrome (Heme b) | ~557 nm | 34.7 mM-1cm-1 |

Part 3: Significance in Drug Development and Toxicology

The study of AIA-mediated suicide inactivation provides critical insights that are directly applicable to modern drug development.

-

Predicting Drug-Drug Interactions (DDIs): Mechanism-based inhibitors can cause potent and long-lasting DDIs because the inactivated enzyme must be replaced by new synthesis.[3][25] Early in vitro screening for time-dependent inhibition, using protocols similar to those described here, is a regulatory expectation and is crucial for predicting clinical DDI potential.[26]

-

Structure-Activity Relationships: AIA and related compounds have helped define the chemical motifs (e.g., terminal olefins, acetylenes) prone to forming reactive metabolites that cause suicide inactivation.[4] This knowledge guides medicinal chemists in designing safer drug candidates by avoiding such structural liabilities.[1]

-

Understanding Idiosyncratic Toxicity: The covalent binding of reactive metabolites to proteins like CYP450 can lead to the formation of haptens, which can trigger an immune response and, in rare cases, lead to idiosyncratic drug-induced toxicities, such as liver injury.[1][27]

Conclusion

This compound serves as an invaluable tool for understanding the fundamental mechanisms of suicide inactivation. The process involves CYP450-mediated bioactivation to a reactive intermediate that covalently binds to and destroys the enzyme's heme prosthetic group.[7] The experimental protocols detailed in this guide provide a robust framework for characterizing these events, from determining inactivation kinetics to quantifying the resulting heme adducts. The knowledge gained from studying this model system is essential for modern drug discovery and development, enabling scientists to better predict drug-drug interactions, design safer molecules, and mitigate the risks of mechanism-based toxicity.

References

-

Deodhar, M., Al Rihani, S. B., Darakjian, L., Turgeon, J., & Michaud, V. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. [Link]

-

Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Semantic Scholar. [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current drug metabolism, 17(2), 149-173. [Link]

-

Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. ResearchGate. [Link]

-

Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical pharmacokinetics, 44(3), 279-304. [Link]

-

Ortiz de Montellano, P. R., & Mico, B. A. (1981). Destruction of cytochrome P-450 by this compound is a suicidal process. Archives of biochemistry and biophysics, 206(1), 43-50. [Link]

-

Ortiz de Montellano, P. R., Stearns, R. A., & Langry, K. C. (1984). The this compound and novonal prosthetic heme adducts. Molecular pharmacology, 25(2), 310-317. [Link]

-

Marks, G. S., McCluskey, S. A., Mackie, J. E., Riddick, D. S., & Wrighton, S. A. (1988). Isolation of regioisomers of N-alkylprotoporphyrin IX from chick embryo liver after treatment with porphyrinogenic xenobiotics. Biochemical pharmacology, 37(15), 2845-2853. [Link]

-

Barr, I., & Guo, F. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. Bio-protocol, 5(18), e1594. [Link]

-

Guengerich, F. P., Martin, M. V., Sohl, C. D., & Cheng, Q. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase. Nature protocols, 4(9), 1245-1251. [Link]

-

Barr, I., & Guo, F. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. Bio-protocol, 5(18), e1594. [Link]

-

Mejean, A., & Châtenay, D. (2012). Pyridine hemochrome assay. Benchling. [Link]

-

Barr, I., & Guo, F. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. ResearchGate. [Link]

-

Berry, E. A., & Trumpower, B. L. (1987). Simultaneous determination of hemes a, b, and c from pyridine hemochrome spectra. Analytical biochemistry, 161(1), 1-15. [Link]

-

Stiborová, M., et al. (2013). Experimental approaches to evaluate activities of cytochromes P450 3A. Sensors, 13(6), 7793-7819. [Link]

-

Park, B. K., Kitteringham, J. R., & Powell, H. (1987). Reactive metabolite formation catalysed by cytochrome P-450j. Biochemical pharmacology, 36(5), 790-792. [Link]

-

Pessayre, D., & Larrey, D. (1988). Cytochromes P450 and formation of reactive metabolites. Role in hepatotoxicity of drugs. Presse medicale (Paris, France : 1983), 17(31), 1599-1605. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]

-

Shahrokh, K., Cheshmazar, N., & Nam, W. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical research in toxicology, 34(4), 959-987. [Link]

-

Liu, H. F., & Hao, G. F. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of chemical information and modeling, 62(24), 6520-6529. [Link]

-

Pessayre, D., et al. (2000). Cytochrome P450-generated reactive metabolites cause mitochondrial permeability transition, caspase activation, and apoptosis in rat hepatocytes. Hepatology, 32(2), 303-311. [Link]

-

Yates, P. D., et al. (2012). Statistical methods for analysis of time-dependent inhibition of cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(7), 1363-1370. [Link]

-

Liu, Y., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Pharmacological research, 199, 106983. [Link]

-

Murray, J. (2015). How can I determine the Cytochrome P450 1A2 in vitro activity using the caffeine protocol?. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Suicide inhibition of cytochrome P450 enzymes by cyclopropylamines via a ring-opening mechanism: proton-coupled electron transfer makes a difference. Frontiers in chemistry, 5, 3. [Link]

-

Dailey, H. A., & Medlock, A. E. (2017). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of pharmacological and toxicological methods, 88, 1-7. [Link]

-

Chatuphonprasert, W., et al. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β-eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Food Biochemistry, 47(10), e14983. [Link]

-

Wikipedia. (n.d.). Protoporphyrin IX. Wikipedia. [Link]

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650. [Link]

-

Ho, B. E., et al. (2010). Effects of Garlic on Cytochromes P450 2C9- and 3A4-Mediated Drug Metabolism in Human Hepatocytes. Scientia pharmaceutica, 78(3), 473-481. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2001). Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. Current drug metabolism, 2(1), 31-41. [Link]

-

Lee, J. S., et al. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug metabolism and disposition, 32(11), 1339-1342. [Link]

-

Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Expert opinion on drug metabolism & toxicology, 17(10), 1175-1212. [Link]

Sources

- 1. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Destruction of cytochrome P-450 by this compound is a suicidal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. The this compound and novonal prosthetic heme adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 10. Isolation of regioisomers of N-alkylprotoporphyrin IX from chick embryo liver after treatment with porphyrinogenic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Garlic on Cytochromes P450 2C9- and 3A4-Mediated Drug Metabolism in Human Hepatocytes | MDPI [mdpi.com]

- 13. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. static.igem.wiki [static.igem.wiki]

- 24. Simultaneous determination of hemes a, b, and c from pyridine hemochrome spectra. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. criver.com [criver.com]

- 27. [Cytochromes P450 and formation of reactive metabolites. Role in hepatotoxicity of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

Porphyrinogenic effects of Allylisopropylacetamide

An In-Depth Technical Guide to the Porphyrinogenic Effects of Allylisopropylacetamide

Introduction

The porphyrias are a group of metabolic disorders, each resulting from a deficiency in a specific enzyme of the heme biosynthesis pathway.[1][2] These enzymatic blocks lead to the accumulation and excretion of porphyrins and their precursors, giving rise to a range of clinical manifestations from neurotoxicity to severe photosensitivity. Within the field of pharmacology and toxicology, certain xenobiotics, termed porphyrinogenic agents, can precipitate acute porphyria-like crises in susceptible individuals or be used to create robust experimental models of the disease.[3][4][5]

This compound (AIA) stands as one of the most potent and extensively studied porphyrinogenic compounds. Its administration in experimental systems provides a reliable and highly reproducible model of acute intermittent porphyria (AIP), the most common acute hepatic porphyria. This guide offers an in-depth exploration of the molecular mechanisms underpinning AIA's effects, details the biochemical consequences, and provides validated experimental protocols for researchers, scientists, and drug development professionals. By understanding the causality behind AIA's action, we gain fundamental insights into the regulation of heme synthesis and the pathophysiology of drug-induced porphyria.

Section 1: The Molecular Mechanism of AIA-Induced Porphyrinogenesis

The action of AIA is a classic example of metabolic bioactivation leading to targeted disruption of a critical regulatory pathway. The mechanism unfolds in a two-act cascade: the destruction of cytochrome P450 heme and the subsequent runaway induction of the heme synthesis pathway.

The Central Role of Cytochrome P450: Suicide Inactivation

The liver is the primary site of drug metabolism, a process largely mediated by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[2] These enzymes normally detoxify xenobiotics. However, in the case of AIA, they are both the agent of its activation and its primary victim. AIA is recognized as a substrate by hepatic CYPs, particularly those induced by phenobarbital.[6][7]

The process that follows is known as suicide inactivation or mechanism-based inhibition.[8][9] Instead of being harmlessly metabolized, AIA is converted into a highly reactive intermediate.[10] The key structural feature of AIA responsible for this is its terminal allyl group.

-

Metabolic Activation: The CYP enzyme hydroxylates the allyl group of AIA, leading to the formation of an epoxide intermediate.[10]

-

Heme Alkylation: This reactive epoxide does not detach from the enzyme. Instead, it covalently binds to and alkylates a nitrogen atom of the enzyme's own protoporphyrin IX (heme) prosthetic group.[10][11] This adduction process is irreversible.

-

Heme Destruction & Aggregation: The alkylated heme, now a "green pigment," is catalytically dead. This modification triggers the destruction of the heme molecule and a rapid loss of functional CYP enzymes.[12][13]

The consequence of this suicidal process is a precipitous decline in the concentration of the hepatic "free" heme pool . This regulatory pool of heme is crucial for controlling its own synthesis through a sensitive negative feedback loop.[12][13]

Deregulation of the Heme Biosynthesis Pathway

The synthesis of heme is a finely tuned, eight-enzyme pathway. The first and principal rate-limiting step in the liver is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by the mitochondrial enzyme δ-aminolevulinate synthase 1 (ALAS1) .[2][14]

Under normal physiological conditions, the synthesis of the ALAS1 enzyme is tightly repressed by the free heme pool. Heme acts at multiple levels to suppress ALAS1 production, including inhibiting the transcription of the ALAS1 gene, destabilizing its mRNA, and preventing the translocation of the precursor protein into the mitochondria where it becomes active.[2][15][16][17]

When AIA-mediated suicide inactivation destroys CYP heme, the regulatory heme pool is rapidly depleted. This depletion removes the negative feedback on the ALAS1 gene, leading to its massive and uncontrolled transcriptional induction.[1][18] The resulting surge in ALAS1 protein and activity drives a tremendous flux of substrates into the heme synthesis pathway, producing vast quantities of the initial precursors, ALA and porphobilinogen (PBG). Because the downstream enzymes cannot handle this substrate overload, these neurotoxic precursors accumulate to pathological levels, precipitating the biochemical crisis that defines acute porphyria.

Caption: Mechanism of AIA-induced porphyrinogenesis.

Section 2: Biochemical Hallmarks of AIA-Induced Porphyria

Administration of AIA produces a distinct and measurable biochemical profile that serves as a diagnostic signature of its porphyrinogenic effect.

| Biomarker | Tissue/Fluid | Expected Change After AIA | Rationale |

| δ-Aminolevulinic Acid (ALA) | Urine, Liver, Plasma | Massive Increase (>20-fold) | Result of extreme ALAS1 induction.[2] |

| Porphobilinogen (PBG) | Urine, Liver, Plasma | Massive Increase (>20-fold) | Result of extreme ALAS1 induction and subsequent ALA dehydratase action.[2][19] |

| Total Cytochrome P450 | Liver (Microsomes) | Sharp Decrease (50-70%) | Suicide inactivation and destruction of the heme prosthetic group.[6][12][13] |

| ALAS1 Enzyme Activity | Liver (Mitochondria) | Dramatic Increase (>50-fold) | Derepression of gene transcription due to heme pool depletion.[18][20] |

| Ferrochelatase Activity | Liver (Mitochondria) | No significant change or slight increase | AIA does not directly inhibit this terminal enzyme of the pathway.[18][20] |

| Total Urinary Porphyrins | Urine | Moderate to High Increase | Non-enzymatic conversion of excess PBG and enzymatic formation.[21][22] |

Section 3: Experimental Protocols for Inducing and Analyzing Porphyria with AIA

The following protocols provide a framework for reliably inducing and quantifying the effects of AIA in a research setting. These methods are foundational for screening potential drugs for porphyrinogenic activity or for studying the regulation of heme metabolism.

Protocol 3.1: In Vivo Induction in Rodent Models (Rat)

This protocol describes the induction of chemical porphyria in rats, an animal model that responds robustly to AIA.

Causality: Pre-treatment with phenobarbital is a critical step. Phenobarbital is a potent inducer of the CYP2B family of enzymes, which are highly effective at metabolizing AIA.[7] This pre-treatment ensures a high level of the bioactivating machinery is present, leading to a more rapid and pronounced porphyrinogenic response to a subsequent AIA dose.[6][11]

Methodology:

-

Animal Model: Male Sprague-Dawley rats (180-220 g).

-

Phenobarbital Induction (Optional but Recommended): Administer sodium phenobarbital (80 mg/kg, intraperitoneal injection) dissolved in saline once daily for 3 days.

-

Washout: Allow a 24-hour washout period after the final phenobarbital dose.

-

AIA Administration: On day 5, administer a single dose of this compound (300-400 mg/kg, intraperitoneal injection). AIA should be dissolved in warm saline (approximately 50°C) immediately before use to ensure it remains in solution.

-

Sample Collection:

-

Urine: House animals in metabolic cages for timed urine collection (e.g., 0-24 hours post-AIA). Protect urine samples from light and store them at -20°C or lower.[23]

-

Tissue: Euthanize animals at a specific time point post-AIA (peak ALAS1 induction is typically 12-16 hours). Perfuse the liver with ice-cold saline, then excise and freeze it immediately in liquid nitrogen. Store at -80°C.

-

Protocol 3.2: Quantification of Urinary Porphyrin Precursors (ALA and PBG)

This method is based on the classic Mauzerall-Granick colorimetric procedure, which uses sequential ion-exchange chromatography to separate ALA and PBG.[21][24]

Self-Validation: The protocol's integrity relies on the selective binding properties of the resins. The anion-exchange resin captures the acidic PBG, while the cation-exchange resin captures the basic ALA. Running known standards and blanks through the columns validates their separation efficiency and the absence of interfering substances.

Methodology:

-

Column Preparation: Use commercially available or hand-packed columns with Dowex 1 (acetate form, for PBG) and Dowex 50 (sodium form, for ALA).

-

Sample Loading: Thaw urine samples. Adjust a 1 mL aliquot to pH 5-6. Apply the sample to the top of a tandem column system (Dowex 1 placed above Dowex 50).

-

Separation:

-

Wash the columns with distilled water. The effluent containing ALA is collected from the Dowex 1 column and passes onto the Dowex 50 column.

-

Separate the two columns.

-

-

PBG Elution and Quantification:

-

Elute PBG from the Dowex 1 column using 0.2 M acetic acid.

-

Mix the eluate with an equal volume of modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid).

-

After a 15-minute incubation, measure the absorbance at 555 nm.

-

-

ALA Elution and Quantification:

-

Elute ALA from the Dowex 50 column using 0.5 M sodium acetate.

-

Add ethyl acetoacetate to the eluate and heat at 100°C for 15 minutes to form an ALA-pyrrole.

-

Cool the sample and add modified Ehrlich's reagent.

-

Measure the absorbance at 553 nm.

-

-

Calculation and Normalization: Calculate concentrations based on a standard curve. Normalize results to urinary creatinine concentration to account for variations in urine dilution.[25]

Caption: Experimental workflow for AIA-induced porphyria studies.

Section 4: The "Glucose Effect": A Key Regulatory Insight

A critical aspect of both experimental and clinical porphyria is the "glucose effect." The administration of carbohydrates, such as glucose, has long been known to suppress the induction of ALAS1 and ameliorate acute porphyria attacks. In the experimental model, co-administration of glucose with AIA significantly blunts the induction of ALAS1 activity and the subsequent excretion of ALA and PBG.[20]

The underlying mechanism is tied to the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). In the fasted state, PGC-1α levels are high and it strongly co-activates nuclear receptors that drive ALAS1 gene transcription. Glucose feeding reduces PGC-1α expression, thereby decreasing the transcriptional drive on the ALAS1 gene.[14] This demonstrates that the porphyrinogenic effect of drugs like AIA is not solely dependent on heme depletion but is also modulated by the metabolic state of the liver, providing a causal explanation for dietary therapy in human porphyrias.

Conclusion

This compound is more than just a toxic compound; it is a precision tool that has been instrumental in dissecting the complex regulatory network governing heme biosynthesis. Its porphyrinogenic action is a direct result of its metabolic conversion by CYP enzymes into a reactive intermediate that executes a suicide inactivation of its parent enzyme. This targeted destruction of heme leads to a profound and rapid derepression of ALAS1, the gatekeeper of the heme pathway, culminating in the massive overproduction of neurotoxic porphyrin precursors. The experimental framework built around AIA allows for the robust study of these mechanisms and serves as a vital platform for evaluating the porphyrinogenic potential of new drug candidates, ensuring the safety of medicines for individuals with underlying genetic predispositions to porphyria.

References

-

Bornheim, L. M., Underwood, M. C., Caldera, P., Rettie, A. E., Trager, W. F., Wrighton, S. A., & Correia, M. A. (1987). Inactivation of Multiple Hepatic Cytochrome P-450 Isozymes in Rats by this compound: Mechanistic Implications. Molecular Pharmacology, 32(1), 299–308. [Link]

-

Ortiz de Montellano, P. R., & Mico, B. A. (1981). Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18. Archives of Biochemistry and Biophysics, 206(1), 43–50. [Link]

-

Barnes, R., Jones, M. S., & Jones, O. T. (1971). Ferrochelatase and -aminolaevulate synthetase in brain, heart, kidney and liver of normal and porphyric rats. The induction of -aminolaevulate synthetase in kidney cytosol and mitochondria by this compound. The Biochemical Journal, 124(3), 633–637. [Link]

-

Meyer, U. A., & Marver, H. S. (1971). Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound. Science, 171(3966), 64–66. [Link]

-

Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicidal destruction of cytochrome P-450 during oxidative drug metabolism. Annual Review of Pharmacology and Toxicology, 23, 481–503. [Link]

-

Yasuda, M., et al. (2021). Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice. Scientific Reports, 11(1), 22108. [Link]

-

Yasuda, M., et al. (2021). Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice. PMC. [Link]

-

Casado, A., de Salamanca, R. E., & del Carmen Canizares, M. (1981). Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound. Biochemical and Biophysical Research Communications, 103(2), 561–567. [Link]

-

Gibbs, A. H., & De Matteis, F. (1976). The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite. Molecular Pharmacology, 12(3), 548–558. [Link]

-

Tian, Q., Li, T., Hou, W., & Zhang, J. (2011). Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis. Journal of Biological Chemistry, 286(38), 33079–33089. [Link]

-

GeneCards. (n.d.). ALAS1 Gene. GeneCards The Human Gene Database. [Link]

-

Ferreira, G. C., & Franco, R. (2019). 5-Aminolevulinate Synthase Catalysis: The Catcher in Heme Biosynthesis. Molecules, 24(12), 2235. [Link]

-

Di Pierro, E., Brancaleoni, V., & Granata, F. (2015). Laboratory Diagnosis of Porphyria. Advances in Clinical Chemistry, 71, 1–57. [Link]

-

Rajamanickam, C., Satyanarayana Rao, M. R., & Padmanaban, G. (1972). Biochemical effects of the porphyrinogenic drug this compound. A comparative study with phenobarbital. The Biochemical Journal, 129(2), 381–387. [Link]

-

Abbritti, G., & De Matteis, F. (1973). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Hoppe-Seyler's Zeitschrift fur Physiologische Chemie, 354(8), 853–856. [Link]

-

National Institutes of Health. (2023). DRUGS ASSOCIATED PORPHYRIA:A PHARMACOVIGILANCE STUDY. HemaSphere. [Link]

-

Wang, Y., et al. (2024). Drug-associated porphyria: a pharmacovigilance study. Orphanet Journal of Rare Diseases, 19(1), 302. [Link]

-

American Porphyria Foundation. (n.d.). Tests for Porphyria Diagnosis. American Porphyria Foundation. [Link]

-

Wang, Q., Zhao, B., & Chen, M. (2023). Drug-induced porphyrias. Adverse Drug Reactions Journal, 25(10), 622-628. [Link]

-

Al-Abdouh, A., et al. (2024). Drug-Induced Pseudoporphyria: A Case Report. Cureus, 16(4), e57618. [Link]

-

Porphyria News. (2024). Over 50 medications may trigger porphyria attacks, study finds. Porphyria News. [Link]

-

Abbritti, G., & De Matteis, F. (1973). The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450. Semantic Scholar. [Link]

-

Dr.Oracle. (2025). What is the approach to evaluating elevated urinary porphobilinogen (PBG)? Dr.Oracle. [Link]

-

Dr.Oracle. (2025). What are the diagnostic steps and treatment options for investigating porphyria? Dr.Oracle. [Link]

-

Karger Publishers. (n.d.). Effect of this compound on the Conversion of Heme (Ferriprotoporphyrin IX) to Bilirubin in Rat Liver Perfusion in vitro. Karger Publishers. [Link]

-

De Matteis, F., & Gibbs, A. (1973). Decreased liver activity of porphyrin-metal chelatase in hepatic porphyria caused by 3,5-diethoxycarbonyl-1,4-dihydrocollidine. Studies in rats and mice. The Biochemical Journal, 134(3), 717–727. [Link]

-

Brooker, J. D., et al. (1983). Evidence that 2-allyl-2-isopropylacetamide, phenobarbital and 3,5-diethoxycarbonyl-1,4-dihydrocollidine induce the same cytochrome P450 mRNA in chick embryo liver. European Journal of Biochemistry, 136(2), 327–332. [Link]

-

Schneck, D. W., Racz, W. J., Hirsch, G. H., & Marks, G. S. (1972). Drug-Induced Porphyrin Biosynthesis-VIII. Investigation of the Importance of an Allyl Group for Activity in Substituted Acetamides and Barbiturates. Biochemical Pharmacology, 21(18), 2501-2508. [Link]

-

Anderson, K. E., Sassa, S., Bishop, D. F., & Desnick, R. J. (2009). Acute Hepatic Porphyrias: Current Diagnosis & Management. The American Journal of Medicine, 122(1 Suppl), S3–S13. [Link]

-

Dwivedi, R. S., Kaur, G., Srivastava, R. C., & Seth, P. K. (1989). Synergistic Effect of Allyl Isopropyl Acetamide With Cadmium on Hepatic Heme Synthesis in Chick Embryo. Indian Journal of Medical Research, 90, 367–371. [Link]

-

The Medical Biochemistry Page. (n.d.). Delta-aminolevulinic acid synthase (ALA synthase) reaction. The Medical Biochemistry Page. [Link]

-

Foti, R. S., & Wahlstrom, J. L. (2008). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism, 9(7), 614–644. [Link]

-

Karim, Z., Lyoumi, S., & Puy, H. (2023). Biochemistry, Heme Synthesis. StatPearls. [Link]

-

Dirty Medicine. (2021). Heme Synthesis Pathway (and Associated Diseases). YouTube. [Link]

-

Lekehal, M., et al. (1999). Cytochrome P450-generated reactive metabolites cause mitochondrial permeability transition, caspase activation, and apoptosis in rat hepatocytes. Hepatology, 29(6), 1768–1778. [Link]

-

Catalyst University. (2015). δ-Aminolevulinate Synthase (ALA Synthase): Physiology, Biochemistry, & Mechanism. YouTube. [Link]

-

Wang, F., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 19. [Link]

-

Medlock, A. E., & Dailey, H. A. (2021). Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria. Frontiers in Molecular Biosciences, 8, 792143. [Link]

-

Li, Y., et al. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of Chemical Information and Modeling, 62(23), 5988–5996. [Link]

-

Chen, W., et al. (2018). Strong correlation of ferrochelatase enzymatic activity with Mitoferrin-1 mRNA in lymphoblasts of patients with protoporphyria. PLoS One, 13(10), e0204952. [Link]

-

Hall, S. T., & Trager, W. F. (1994). The metabolism of alicyclic amines to reactive iminium ion intermediates. European Journal of Drug Metabolism and Pharmacokinetics, 19(3), 209–217. [Link]

-

Monks, T. J., & Lau, S. S. (2014). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. Chemical Research in Toxicology, 27(6), 945–960. [Link]

-

Haas, M., et al. (2023). A cytochrome P450 insecticide detoxification mechanism is not conserved across the Megachilidae family of bees. Insect Molecular Biology, 32(6), 615–626. [Link]

-

Taylor & Francis. (n.d.). Reactive intermediates – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Drug-induced porphyrias [cadrj.com]

- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. P1478: DRUGS ASSOCIATED PORPHYRIA:A PHARMACOVIGILANCE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-associated porphyria: a pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. porphyrianews.com [porphyrianews.com]

- 6. Inactivation of multiple hepatic cytochrome P-450 isozymes in rats by this compound: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical effects of the porphyrinogenic drug this compound. A comparative study with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Destruction of cytochrome P-450 by this compound is a suicidal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for the in vitro metabolism of this compound to reactive intermediates. Mechanistic studies with oxygen-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The glutathione-linked metabolism of 2-allyl-2-isopropy-lacetamide in rats. Further evidence for the formation of a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemically induced porphyria: increased microsomal heme turnover after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The influence of allyl isopropyl acetamide on d-aminolevulinic acid synthetase and cytochrome P-450 [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aminolevulinate Synthase Catalysis: The Catcher in Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]

- 18. Ferrochelatase and -aminolaevulate synthetase in brain, heart, kidney and liver of normal and porphyric rats. The induction of -aminolaevulate synthetase in kidney cytosol and mitochondria by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Effect of glucose on the induction of delta-aminolevulinic acid synthase and ferrochelatase in isolated rat hepatocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 22. Acute Hepatic Porphyrias: Current Diagnosis & Management - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. droracle.ai [droracle.ai]

Allylisopropylacetamide synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Allylisopropylacetamide

Authored by a Senior Application Scientist

Introduction: The Significance of this compound (AIA)

This compound (AIA), systematically known as 2-isopropyl-4-pentenamide, is a compound of significant interest in biochemical and pharmacological research. It is primarily recognized as a potent porphyrinogenic agent, meaning it can induce the accumulation of porphyrins, the precursors to heme.[1][2] This property arises from its mechanism of action as an irreversible inhibitor of the cytochrome P450 (CYP) enzyme system.[1] AIA is first oxidized by CYP to a reactive intermediate that covalently binds to the heme prosthetic group, leading to the enzyme's inactivation in a process known as "suicide inhibition."[1][3] This mechanism makes AIA an invaluable tool for studying heme metabolism, drug-metabolizing enzyme systems, and the pathophysiology of porphyrias.

Given its specialized application, the ability to synthesize and purify AIA with high fidelity is paramount for researchers. The presence of impurities can lead to erroneous experimental results, confounding the interpretation of complex biological processes. This guide provides a comprehensive, field-proven overview of the core methodologies for the synthesis and purification of this compound, grounded in fundamental principles of organic chemistry. We will explore two robust synthetic pathways, detail rigorous purification protocols, and outline the analytical techniques required to validate the final product's identity and purity.

Chapter 1: Synthetic Pathways to this compound

The synthesis of a disubstituted acetamide like AIA can be approached from several angles. The most reliable and common strategies involve the construction of the carbon skeleton first, followed by the formation of the amide functional group. We will detail two such pathways: the Malonic Ester Synthesis and the Cyanoacetic Ester Synthesis. Both routes leverage the enhanced acidity of the α-carbon in malonic and cyanoacetic esters to facilitate sequential alkylation.

Pathway A: The Malonic Ester Synthesis Route

The malonic ester synthesis is a classic and highly versatile method for preparing substituted carboxylic acids.[4] The strategy involves the sequential alkylation of diethyl malonate, followed by saponification, acidification, and finally, decarboxylation to yield the desired carboxylic acid, which is then converted to the amide.

Causality and Mechanistic Insights

The core principle of this synthesis relies on the pKa of the α-protons of diethyl malonate (approx. 13), which are sufficiently acidic to be removed by a moderately strong base like sodium ethoxide (NaOEt). The resulting enolate is a soft nucleophile that readily undergoes SN2 reaction with primary or secondary alkyl halides.[4] Using NaOEt as the base in ethanol is a critical choice to prevent transesterification, where the base could otherwise swap the ethyl groups of the ester, leading to a mixture of products.[4] The alkylation is performed sequentially, first with an isopropyl group and then an allyl group. A major potential side reaction is dialkylation at the first stage, which can be minimized by careful control of stoichiometry.[4]

The final steps involve the hydrolysis of the diester to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield the target allylisopropylacetic acid. This is then converted to the amide.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Sequential Alkylation of Diethyl Malonate

-

Deprotonation (First Alkylation): To a solution of sodium ethoxide (prepared by dissolving 1.05 eq. of sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Isopropyl Addition: Add 2-bromopropane (1.0 eq.) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of diethyl malonate.

-

Deprotonation (Second Alkylation): Cool the reaction mixture and add a second portion of sodium ethoxide solution (1.05 eq.). Stir for 30 minutes.

-

Allyl Addition: Add allyl bromide (1.0 eq.) dropwise. Reflux the mixture for 4-6 hours until completion.[5]

-

Workup: Cool the mixture, filter off the sodium bromide salt, and concentrate the filtrate under reduced pressure to remove ethanol. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl allylisopropylmalonate.

Step 2: Saponification, Decarboxylation, and Amidation

-

Saponification: Reflux the crude diester from the previous step with an excess of aqueous potassium hydroxide (e.g., 3 eq. in water/ethanol) for 4 hours.

-